molecular formula C4H8N4O B1267414 5-(2-Methoxyethyl)-1H-tetrazole CAS No. 117889-08-4

5-(2-Methoxyethyl)-1H-tetrazole

Cat. No. B1267414
CAS RN: 117889-08-4
M. Wt: 128.13 g/mol
InChI Key: UCWIZNWZRQEACB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(2-Methoxyethyl)-1H-tetrazole and related compounds typically involves strategies that exploit the tetrazole ring's reactivity towards nucleophiles and electrophiles. Recent advances in tetrazole chemistry have introduced efficient methods for synthesizing these compounds, leveraging their unique structural characteristics for various applications. These synthesis methods are designed to achieve high yields, selectivity, and functional group compatibility, often under mild reaction conditions to accommodate a wide range of substituents (Dai et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound features a tetrazole ring—a five-membered ring consisting of four nitrogen atoms and one carbon atom. This structure imparts significant aromaticity due to the electron-rich nature of the poly-nitrogen ring, enabling the formation of strong hydrogen bonds and contributing to the compound's stability and reactivity. The 2-methoxyethyl substituent influences the compound's physical and chemical properties, including its solubility, boiling point, and potential interaction with biological targets.

Chemical Reactions and Properties

Tetrazoles, including this compound, participate in a variety of chemical reactions, reflecting their versatile chemistry. These reactions include nucleophilic substitution, cycloaddition, and metal complexation, which are central to their application in synthesizing pharmaceuticals, agrochemicals, and energetic materials. The tetrazole ring can act as a bioisostere for the carboxyl group, making it valuable in drug design and development for enhancing pharmacokinetic properties (Li Yin-chuan, 2011).

Scientific Research Applications

Role in Medicinal Chemistry

5-(2-Methoxyethyl)-1H-tetrazole, as a subtype of 5-substituted 1H-tetrazoles, is prominent in medicinal chemistry. These compounds are known for their role as bioisosteric replacements for carboxylic acids, contributing to drug development. 5-Substituted 1H-tetrazoles, including this compound, enhance pharmacokinetics, pharmacodynamics, and metabolic resistance in various drugs (Mittal & Awasthi, 2019).

Photographic Industry and Synthesis

In the photographic industry and organic chemistry, 5-substituted tetrazoles serve as intermediates for synthesizing other heterocycles. Their usage extends to activating agents in oligonucleotide synthesis, demonstrating their versatility in chemical applications (J. Roh, K. Vávrová, & A. Hrabálek, 2012).

Chromatography Applications

This compound has been utilized as a stationary phase in gas-liquid partition chromatography. Its polar nature and complexing properties significantly aid in separating various hydrocarbons and other compounds (Finnegan & Smith, 1961).

Coordination Chemistry and Materials Science

These compounds also find applications in coordination chemistry and materials science, contributing to the development of new materials with unique properties. Their role in forming metal-organic coordination polymers with properties like fluorescence and ferroelectric behaviors highlights their importance in advanced material synthesis (Zhao et al., 2008).

Energetic Materials

This compound is studied in the context of energetic materials due to its high nitrogen content. It's explored for potential use in explosives and propellants, underlining the compound's significance in defense and aerospace applications (Haiges & Christe, 2013).

Mechanism of Action

Target of Action

5-(2-Methoxyethyl)-1H-tetrazole is a type of antisense oligonucleotide (ASO) that has been validated as a therapeutic agent and an important tool in molecular biology . ASOs are used either in vitro or in vivo to generate mRNA selective knockouts . They can inhibit specifically target genes, especially those that are difficult to target with small molecules inhibitors or neutralizing antibodies .

Mode of Action

The mode of action of this compound involves interaction with its targets, leading to changes in gene expression. It has been shown that chimeric LNA/DNA/LNA gapmer with seven to 10 phosphorothioate-modified DNA central gaps flanked by three to four LNA nucleotides on both 5′-end and 3’ends induces efficient mRNA cleavage, due to their high target affinity and nuclease resistance .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of target RNA sequences due to enzyme RNase H activity, or by modifying splicing function thus affecting RNA metabolism . This results in the modulation of the expression of a target protein associated with a disease .

Pharmacokinetics

The pharmacokinetic properties of this compound are consistent across all species studied, including mouse, rat, monkey, and humans . After subcutaneous administration, it is rapidly and extensively absorbed. It has an apparent plasma and tissue terminal elimination half-life of approximately 30 days . It achieves steady-state tissue concentrations within approximately 4–6 months of once-weekly dosing .

Result of Action

The result of the action of this compound is the specific inhibition of target genes, leading to changes in gene expression. This can result in the modulation of various biological processes, depending on the specific target gene. For example, it can lead to the inhibition of the synthesis of specific proteins, affecting cellular functions and potentially leading to therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the presence of nucleases in the biological environment . Additionally, the efficacy of the compound can be influenced by factors such as the efficiency of cellular uptake and the presence of off-target effects .

Biochemical Analysis

Biochemical Properties

5-(2-Methoxyethyl)-1H-tetrazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities that can alter the conformation and function of the target molecules .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it may induce conformational changes that enhance enzyme activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound exhibits varying degrees of stability under different conditions, with degradation products potentially influencing its biological activity. Over time, this compound can lead to sustained changes in cellular function, which are observable in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity. Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

5-(2-methoxyethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-9-3-2-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWIZNWZRQEACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314331
Record name 5-(2-methoxyethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117889-08-4
Record name 5-(2-methoxyethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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